Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
“Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” appears to be a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups including a methyl group, a sulfonyl group, and a carboxylate group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact synthesis process would depend on the specific reactions used and the order in which the substituents are added.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and carboxylate groups suggests that the compound may exhibit resonance, which could affect its chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylate group could potentially undergo reactions involving nucleophilic attack, while the sulfonyl group could participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and carboxylate groups could increase its solubility in polar solvents.Scientific Research Applications
Chemical Synthesis and Characterization
- Ring Expansion and Derivatives Synthesis : Research has shown the preparation and rearrangement of related tetrahydropyrimidine derivatives to produce compounds with potential for further chemical manipulation, indicating a foundation for synthesizing complex molecules (Bullock et al., 1972).
- Ionic Liquid-Promoted Synthesis : A study demonstrated an environmentally friendly synthesis method for chromone-pyrimidine coupled derivatives using ionic liquids, highlighting the potential for creating bioactive molecules with antimicrobial properties (Tiwari et al., 2018).
- Thermodynamic Properties : The combustion energies and thermodynamic properties of related esters have been studied, which is crucial for understanding the stability and reactivity of these compounds (Klachko et al., 2020).
Pharmacological Investigations
- Antimicrobial and Enzyme Assay Studies : Synthesized derivatives have been evaluated for in vitro antifungal and antibacterial activities, demonstrating significant potential in drug development for treating infections (Tiwari et al., 2018).
- Cytotoxicity and Enzyme Inhibition : Studies on the structural characterization and molecular docking of dihydropyrimidine carbonitrile derivatives as potential enzyme inhibitors provide insights into the development of targeted therapies (Al-Wahaibi et al., 2021).
Molecular Docking and Structural Analysis
- Structural Insights : X-ray diffraction and molecular docking studies on related compounds offer a foundation for understanding the interaction of these molecules with biological targets, which is crucial for drug design (Al-Wahaibi et al., 2021).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment.
Future Directions
The potential applications and future directions for this compound would depend on its biological activity. If it exhibits desirable properties, such as potent antimicrobial activity, it could be further developed and optimized for use as a therapeutic agent.
Please note that these are general insights and may not accurately represent the specific properties or behaviors of the compound you’re interested in. For more accurate and detailed information, further research and experimental studies would be needed.
properties
IUPAC Name |
methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O7S/c1-4-32-15-8-5-13(6-9-15)20-19(21(26)31-3)16(24-22(27)25-20)12-33(28,29)18-11-14(23)7-10-17(18)30-2/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXUVOUGSNNTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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